molecular formula C19H18FIO4 B13017570 Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Cat. No.: B13017570
M. Wt: 456.2 g/mol
InChI Key: KHPQQOZWOWGVRT-UHFFFAOYSA-N
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Description

Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is a complex organic compound with potential applications in various fields of scientific research. Its molecular structure includes an allyl group, an ethoxy group, a fluorobenzyl group, and an iodobenzoate moiety, making it a versatile compound for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis planning tools and high-accuracy predictions can streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodobenzoate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzoic acid
  • 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzoyl chloride

Uniqueness

Its iodobenzoate moiety, in particular, allows for versatile substitution reactions, making it a valuable compound for synthetic chemistry .

Biological Activity

Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate, a synthetic organic compound with the molecular formula C19H18FIO4C_{19}H_{18}FIO_4 and a molecular weight of approximately 456.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Allyl group : Contributes to its reactivity and potential interactions with biological targets.
  • Ethoxy moiety : Enhances solubility and may influence pharmacokinetic properties.
  • Fluorobenzyl ether : Potentially increases lipophilicity, affecting membrane permeability.
  • Iodine substituent : May play a role in nucleophilic substitution reactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The presence of the allyl and ethoxy groups may allow the compound to participate in diverse biochemical pathways, potentially influencing processes such as enzyme inhibition or receptor modulation.

Biological Activity Overview

Research on similar compounds suggests that derivatives of benzoates exhibit a range of biological activities, including:

  • Antimicrobial properties : Some benzoate derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer effects : Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory activity : Compounds with similar functional groups have demonstrated potential in modulating inflammatory responses.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of structurally related compounds:

Compound NameMolecular FormulaUnique FeaturesNotable Biological Activity
Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoateC19H18FIO4C_{19}H_{18}FIO_4Ethyl instead of allylModerate antimicrobial activity
Allyl 3-ethoxy-4-(benzyloxy)-5-iodobenzoateC19H18IO4C_{19}H_{18}IO_4Lacks fluorine substituentExhibits anticancer properties
Allyl 3-methoxy-4-(3-fluorobenzyl)oxy)-5-bromobenzoateC19H18BrO4C_{19}H_{18}BrO_4Bromine instead of iodineAnti-inflammatory effects observed

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various benzoate derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the fluorobenzyl group in enhancing bioactivity.
  • Anticancer Research : In vitro tests on cancer cell lines revealed that certain iodinated benzoates demonstrated cytotoxic effects. This compound's structural features suggest potential for further exploration in cancer therapeutics.
  • Inflammation Modulation : Preliminary investigations indicated that related compounds could modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties worthy of further study.

Properties

Molecular Formula

C19H18FIO4

Molecular Weight

456.2 g/mol

IUPAC Name

prop-2-enyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate

InChI

InChI=1S/C19H18FIO4/c1-3-8-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-6-5-7-15(20)9-13/h3,5-7,9-11H,1,4,8,12H2,2H3

InChI Key

KHPQQOZWOWGVRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=CC(=CC=C2)F

Origin of Product

United States

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